(1R,4S)-Cyclooctane-1,4-diol
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Overview
Description
(1R,4S)-Cyclooctane-1,4-diol is a chiral diol with a cyclooctane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-Cyclooctane-1,4-diol typically involves the reduction of cyclooctane-1,4-dione. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclooctane-1,4-dione using a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method allows for efficient production of the diol with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-Cyclooctane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclooctane-1,4-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of cyclooctane.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Cyclooctane-1,4-dione.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,4-dichloride.
Scientific Research Applications
(1R,4S)-Cyclooctane-1,4-diol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a chiral intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with enzymes and other biological molecules.
Mechanism of Action
The mechanism of action of (1R,4S)-Cyclooctane-1,4-diol depends on its specific application. In organic synthesis, it acts as a chiral building block, providing stereochemical control in the formation of new compounds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Cyclooctane-1,4-dione: The oxidized form of (1R,4S)-Cyclooctane-1,4-diol.
Cyclooctane: The fully reduced form of the diol.
Cyclooctane-1,4-dichloride: A substituted derivative of the diol.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in chiral synthesis. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .
Properties
CAS No. |
73982-04-4 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,4S)-cyclooctane-1,4-diol |
InChI |
InChI=1S/C8H16O2/c9-7-3-1-2-4-8(10)6-5-7/h7-10H,1-6H2/t7-,8+ |
InChI Key |
BIYRBPAUTLBNTB-OCAPTIKFSA-N |
Isomeric SMILES |
C1CC[C@@H](CC[C@@H](C1)O)O |
Canonical SMILES |
C1CCC(CCC(C1)O)O |
Origin of Product |
United States |
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